molecular formula C21H27N5S2 B2932776 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-04-2

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2932776
CAS No.: 868222-04-2
M. Wt: 413.6
InChI Key: GFXAIZWFWOZCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a synthetically developed compound characterized by a triazole and pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The process starts with the preparation of the triazole ring, followed by the introduction of the butylthio and phenethyl groups. The final step involves coupling the triazole intermediate with a pyrimidine derivative under mild conditions, using reagents such as base catalysts and solvents to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for cost-effectiveness and scalability. Techniques such as flow chemistry and continuous manufacturing are employed to maintain high yields and consistent quality. Process intensification strategies, including microwave-assisted synthesis and catalytic methodologies, are utilized to enhance reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine undergoes several types of chemical reactions, including:

  • Oxidation: : The oxidation of the sulfur atoms can lead to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the nitrogens in the triazole ring.

  • Substitution: : The phenethyl and butylthio groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions are carefully controlled to achieve selective transformations and high product yields.

Major Products

The major products from these reactions depend on the type of transformation. For example, oxidation leads to sulfoxide or sulfone derivatives, while substitution reactions may yield a variety of substituted triazole-pyrimidine compounds.

Scientific Research Applications

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has wide-ranging applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Explored for its potential as a biochemical probe to study enzyme functions.

  • Medicine: : Investigated for its pharmacological properties, including antiviral and anticancer activities.

  • Industry: : Employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exerts its effects involves several molecular targets and pathways. It interacts with specific enzymes and receptors, leading to alterations in cellular processes. The sulfur and nitrogen atoms play crucial roles in binding interactions, enhancing the compound's activity and selectivity.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine stands out due to its unique triazole-pyrimidine core structure. This makes it more versatile in chemical reactions and potentially more effective in its applications.

List of Similar Compounds

  • 5-((4-phenethyl-1,2,4-triazol-3-yl)methylthio)pyrimidine: : Similar in structure but lacks the butylthio substitution.

  • 2-(4-(phenethylthio)-1H-1,2,4-triazol-3-yl)pyrimidine: : Another variant without dimethyl substitution on the pyrimidine ring.

Properties

IUPAC Name

2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5S2/c1-4-5-13-27-21-25-24-19(15-28-20-22-16(2)14-17(3)23-20)26(21)12-11-18-9-7-6-8-10-18/h6-10,14H,4-5,11-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXAIZWFWOZCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.